(S)-2-(4-Methylphenyl)propionic acid
Overview
Description
Preparation Methods
Chloropyrilene can be synthesized through the condensation of 5-chloro-2-thienylchloride and N,N-dimethyl-N-(2-pyridinyl)ethylenediamine in the presence of sodium or potassium amide . This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Chloropyrilene undergoes various chemical reactions, including:
Oxidation: Chloropyrilene can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert chloropyrilene to its corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .
Scientific Research Applications
Chloropyrilene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Chloropyrilene is studied for its potential biological activities, including its effects on cellular processes.
Mechanism of Action
Chloropyrilene exerts its effects primarily by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine . This mechanism leads to the temporary relief of symptoms associated with allergic reactions, such as itching, sneezing, and runny nose . The molecular targets involved in this process are the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .
Comparison with Similar Compounds
Chloropyrilene is similar to other antihistamines, such as chlorpheniramine and diphenhydramine. it has unique properties that distinguish it from these compounds:
Chlorpheniramine: Both chloropyrilene and chlorpheniramine are histamine H1 receptor antagonists, but chloropyrilene has a different chemical structure, which may result in variations in potency and side effects.
Diphenhydramine: While diphenhydramine is also an antihistamine, chloropyrilene has a different molecular structure, leading to differences in pharmacokinetics and pharmacodynamics.
Similar compounds include:
- Chlorpheniramine
- Diphenhydramine
- Brompheniramine
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological profiles .
Properties
IUPAC Name |
(2S)-2-(4-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOFXPLHVSIHS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290980 | |
Record name | (S)-2-(4-Methylphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124709-72-4 | |
Record name | (S)-2-(4-Methylphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124709-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methylphenyl)propionic acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-(4-Methylphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2ZQO15R5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of enantioselectivity in the context of the research paper, and how does Novozym 435 contribute to this?
A1: Enantioselectivity is crucial in this research because it refers to the selective synthesis or separation of one enantiomer of a chiral molecule over the other. [] (S)-2-(4-Methylphenyl)propionic acid exists as two enantiomers – (R) and (S) forms – which have identical physical properties but can exhibit different biological activities. The research paper focuses on using Novozym 435, a lipase enzyme, to selectively esterify the (S)-enantiomer of 2-(4-Methylphenyl)propionic acid. [] This enzymatic approach allows for the production of enantiomerically pure this compound esters, which are valuable building blocks for pharmaceuticals and other fine chemicals.
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